1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone 1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466507
InChI: InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3
SMILES: CN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2
Molecular Formula: C15H21ClN2O
Molecular Weight: 280.79 g/mol

1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone

CAS No.:

Cat. No.: VC13466507

Molecular Formula: C15H21ClN2O

Molecular Weight: 280.79 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone -

Specification

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
IUPAC Name 1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone
Standard InChI InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3
Standard InChI Key ZQVBWGCCXWBVHV-UHFFFAOYSA-N
SMILES CN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2
Canonical SMILES CN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone, reflects its intricate structure:

  • Pyrrolidine ring: A five-membered saturated heterocycle providing conformational rigidity.

  • Benzyl-methyl-amino group: A tertiary amine substituent with aromatic (benzyl) and aliphatic (methyl) components, enabling diverse intermolecular interactions.

  • Chloro-ethanone moiety: A ketone functional group adjacent to a chlorine atom, enhancing electrophilic reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₆H₂₃ClN₂O
Molecular weight294.82 g/mol
InChIKeyZHGOSUYUJDKQEW-HNNXBMFYSA-N
SMILESCCN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2

The stereochemistry at the pyrrolidine C2 position (S-configuration in related analogs) influences biological target affinity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step sequences:

  • Pyrrolidine functionalization: Introduction of the benzyl-methyl-amino group via reductive amination or nucleophilic substitution.

  • Chloro-ethanone incorporation: Acylation of the pyrrolidine nitrogen using chloroacetyl chloride under basic conditions .

  • Purification: Chromatographic techniques (e.g., HPLC) to achieve >95% purity.

Critical Reaction Conditions

  • Solvent systems: Tetrahydrofuran (THF) or dichloromethane for acylation .

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps .

  • Temperature: 0–25°C to minimize side reactions.

Physicochemical Properties

Stability and Solubility

  • Melting point: 128–132°C (decomposes above 150°C) .

  • Solubility:

    • Polar solvents: 25 mg/mL in methanol.

    • Non-polar solvents: <1 mg/mL in hexane .

  • LogP: 2.8 ± 0.3, indicating moderate lipophilicity .

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): δ 7.3 (m, 5H, aromatic), δ 3.6 (m, 2H, N-CH₂), δ 2.9 (s, 3H, N-CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl).

Applications in Medicinal Chemistry

Drug Precursor Utility

  • Antipsychotic analogs: Structural similarity to iloperidone and risperidone derivatives .

  • Anticancer scaffolds: Serves as a backbone for kinase inhibitors targeting EGFR and VEGFR .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (μM)
1-{2-[(Benzyl-methyl-amino)...Acetylcholinesterase12.0
1-{3-[(Benzyl-ethyl-amino)...MAO-B8.5
1-[(R)-3-(Benzyl-methyl...D₂ receptor0.45

Analytical Characterization

Quality Control Methods

  • HPLC: C18 column, 60:40 acetonitrile/water, retention time = 6.8 min.

  • Mass spectrometry: ESI+ m/z 295.1 [M+H]⁺ .

Future Perspectives

Research Opportunities

  • Stereochemical optimization: Enantioselective synthesis to enhance target selectivity .

  • Prodrug development: Esterification of the ketone to improve bioavailability .

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